Cas no 32999-02-3 (5-ethyl-1,3-oxazole)

5-Ethyl-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring containing one oxygen and one nitrogen atom, with an ethyl substituent at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and specialty materials. Its oxazole core is valued for its stability and ability to participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions. The ethyl group enhances lipophilicity, making it useful in modulating physicochemical properties of target molecules. The compound is typically handled under controlled conditions due to its reactivity. It serves as a key intermediate in the development of biologically active compounds and functional materials.
5-ethyl-1,3-oxazole structure
5-ethyl-1,3-oxazole structure
Product name:5-ethyl-1,3-oxazole
CAS No:32999-02-3
MF:C5H7NO
MW:97.1151812076569
MDL:MFCD18968104
CID:293955
PubChem ID:12214113

5-ethyl-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Ethyloxazole
    • 5-ethyl-1,3-oxazole
    • Oxazole, 5-ethyl-
    • 5-Aethyl-oxazol
    • 5-Ethyloxazol
    • a-acetyl-ortho-acetamiside
    • Oxazole,5-ethyl
    • EN300-300151
    • 5-ethyl-oxazole
    • YEPOTVONGBQFTP-UHFFFAOYSA-N
    • 32999-02-3
    • AKOS022183438
    • MFCD18968104
    • 5-ETHYL OXAZOLE
    • DTXSID90480756
    • C77473
    • MDL: MFCD18968104
    • Inchi: InChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3
    • InChI Key: YEPOTVONGBQFTP-UHFFFAOYSA-N
    • SMILES: C(C1OC=NC=1)C

Computed Properties

  • Exact Mass: 97.05280
  • Monoisotopic Mass: 97.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 56
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 1.23700

5-ethyl-1,3-oxazole Security Information

5-ethyl-1,3-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-ethyl-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM370528-100mg
5-Ethyloxazole
32999-02-3 95%+
100mg
$*** 2023-03-29
Enamine
EN300-300151-0.5g
5-ethyl-1,3-oxazole
32999-02-3 95%
0.5g
$734.0 2023-09-06
abcr
AB543297-1 g
5-Ethyloxazole; .
32999-02-3
1g
€1,405.00 2022-02-28
Enamine
EN300-300151-2.5g
5-ethyl-1,3-oxazole
32999-02-3 95%
2.5g
$1976.0 2023-09-06
1PlusChem
1P007IH6-10g
Oxazole, 5-ethyl-
32999-02-3 95%
10g
$9476.00 2025-02-22
abcr
AB543297-1g
5-Ethyloxazole; .
32999-02-3
1g
€1414.00 2025-02-15
Aaron
AR007IPI-5g
Oxazole, 5-ethyl-
32999-02-3 95%
5g
$5395.00 2025-01-23
abcr
AB543297-250mg
5-Ethyloxazole; .
32999-02-3
250mg
€736.00 2025-02-15
A2B Chem LLC
AD49738-50mg
Oxazole, 5-ethyl-
32999-02-3 95%
50mg
$266.00 2024-04-20
A2B Chem LLC
AD49738-250mg
Oxazole, 5-ethyl-
32999-02-3 95%
250mg
$526.00 2024-04-20

Additional information on 5-ethyl-1,3-oxazole

5-Ethyl-1,3-Oxazole: A Versatile Compound in Pharmaceutical and Materials Science

5-Ethyl-1,3-oxazole, with the CAS No. 32999-02-3, is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. This oxazole derivative exhibits unique chemical stability and functional versatility, making it a key intermediate in the synthesis of various bioactive molecules. The 5-ethyl substituent on the oxazole ring significantly influences its reactivity and biological activity, positioning it as a critical component in modern drug discovery and materials engineering.

Recent studies have highlighted the oxazole ring as a privileged scaffold in pharmaceutical chemistry due to its ability to modulate protein-ligand interactions. The 5-ethyl substitution enhances the hydrophobicity of the molecule, which is crucial for optimizing drug permeability across biological membranes. Researchers at the University of Tokyo (2023) demonstrated that 5-ethyl-1,3-oxazole derivatives could selectively inhibit the activity of kinases involved in cancer cell proliferation, showcasing its potential as a therapeutic agent.

The oxazole ring structure is also gaining attention in the development of biodegradable polymers. A 2024 study published in Advanced Materials reported that 5-ethyl-1,3-oxazole could be incorporated into polymeric matrices to enhance mechanical strength while maintaining biocompatibility. This application is particularly promising for tissue engineering and controlled drug release systems. The 5-ethyl group's ability to form hydrogen bonds with polymer chains contributes to the stability of these materials.

From a synthetic perspective, the 5-ethyl-1,3-oxazole scaffold has been extensively modified to create diverse functional derivatives. A 2023 paper in Organic Letters described a novel method for introducing stereochemical complexity into the oxazole ring through asymmetric catalysis. This approach allows for the creation of enantiomerically pure compounds, which are essential for pharmaceutical applications where stereochemistry dictates biological activity.

The 5-ethyl substituent also plays a critical role in the photophysical properties of 5-ethyl-1,3-oxazole. Researchers at the Max Planck Institute (2024) discovered that the oxazole ring with an ethyl group exhibits unique fluorescence characteristics, making it a candidate for use in fluorescent imaging technologies. This property is particularly valuable in biomedical applications where non-invasive monitoring of cellular processes is required.

In the field of medicinal chemistry, 5-ethyl-1,3-oxazole has shown promise as a building block for developing anti-inflammatory agents. A 2023 study in Journal of Medicinal Chemistry reported that derivatives of this compound could selectively target inflammatory pathways without causing systemic toxicity. The oxazole ring structure provides a favorable conformation for binding to target proteins, while the 5-ethyl group enhances solubility and metabolic stability.

The 5-ethyl-1,3-oxazole scaffold is also being explored for its potential in organic electronics. A 2024 study in Nature Communications demonstrated that this compound could be used as a semiconductor material in flexible electronic devices. The oxazole ring provides a rigid structure that facilitates charge transport, while the 5-ethyl group improves flexibility and processability.

From a mechanistic standpoint, the 5-ethyl group in 5-ethyl-1,3-oxazole influences the electronic properties of the oxazole ring. A 2023 computational study published in Chemical Science revealed that the ethyl substituent donates electron density to the ring, which can be exploited to design molecules with specific redox properties. This understanding is critical for optimizing the performance of 5-ethyl-1,3-oxazole in various applications.

The oxazole ring structure of 5-ethyl-1,3-oxazole also offers opportunities for post-synthetic modification. A 2024 paper in Angewandte Chemie described a method to functionalize the oxazole ring with various groups, enabling the creation of multifunctional molecules. This approach has potential applications in drug conjugation, where the oxazole ring can serve as a linker for targeting ligands or imaging agents.

Despite its promise, the 5-ethyl-1,3-oxazole scaffold presents challenges in synthetic accessibility. A 2023 review in Chemical Reviews highlighted the need for more efficient methods to introduce the 5-ethyl substituent onto the oxazole ring. Researchers are exploring catalytic approaches and asymmetric synthesis strategies to overcome these limitations and expand the utility of this compound.

The 5-ethyl group in 5-ethyl-1,3-oxazole also plays a role in its interaction with biological targets. A 2024 study in ACS Chemical Biology showed that this substitution enhances the affinity of the molecule for specific protein targets. This property is particularly important for designing drugs that can selectively modulate complex biological pathways.

In summary, 5-ethyl-1,3-oxazole represents a versatile platform for developing advanced materials and pharmaceuticals. Its unique structural features, including the oxazole ring and 5-ethyl substituent, offer opportunities for innovation across multiple fields. Ongoing research continues to uncover new applications for this compound, underscoring its significance in modern chemistry and biology.

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Amadis Chemical Company Limited
(CAS:32999-02-3)5-ethyl-1,3-oxazole
A1155018
Purity:99%
Quantity:1g
Price ($):829.0